S55746, also known as BCL201 or Unii-W93257I68I, is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). [] It functions as a BH3 mimetic, a class of small molecule inhibitors designed to mimic the activity of pro-apoptotic BH3-only proteins. [, , , ] S55746 exhibits high selectivity for BCL-2, demonstrating minimal binding to MCL-1, BFL-1 (BCL2A1/A1), and exhibiting poor affinity for BCL-XL. [, , ] This selectivity profile is critical as it minimizes potential off-target effects and allows for targeted inhibition of BCL-2. In scientific research, S55746 is employed to investigate the role of BCL-2 in various cellular processes, particularly apoptosis, and to evaluate its potential as a therapeutic target in various cancers. [, , , , , , , , , , , ]
S55746 functions by selectively binding to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic activity. [, ] BCL-2, a key regulator of apoptosis, prevents the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptosis pathway. [] By inhibiting BCL-2, S55746 promotes the release of cytochrome c, leading to caspase activation and ultimately, apoptotic cell death. [, ] The selectivity of S55746 for BCL-2 over other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL is crucial for its specific mechanism of action and its potential as a therapeutic agent. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2